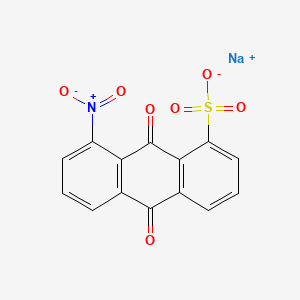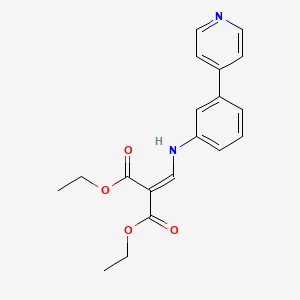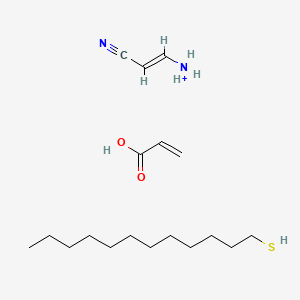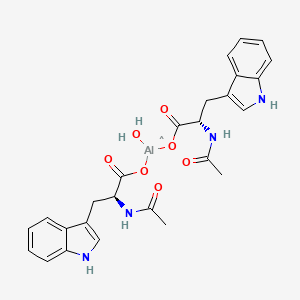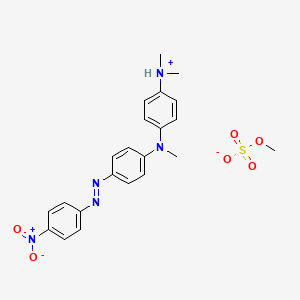
N,N,N-Trimethyl-4-((4-((4-nitrophenyl)azo)phenyl)amino)anilinium methyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-TRIMETHYL-4-[[4-[(4-NITROPHENYL)AZO]PHENYL]AMINO]ANILINIUM METHYL SULFATE is a complex organic compound known for its vibrant color and use in various industrial applications. It is an azo compound, which means it contains a nitrogen-nitrogen double bond (N=N) that is typically associated with vivid dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-TRIMETHYL-4-[[4-[(4-NITROPHENYL)AZO]PHENYL]AMINO]ANILINIUM METHYL SULFATE typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-nitroaniline, which involves treating it with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N,N-dimethylaniline to form the azo compound.
Quaternization: The resulting azo compound undergoes quaternization with methyl sulfate to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-TRIMETHYL-4-[[4-[(4-NITROPHENYL)AZO]PHENYL]AMINO]ANILINIUM METHYL SULFATE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products
Reduction: The major product of reduction is the corresponding amine derivative.
Substitution: Depending on the substituent introduced, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
N,N,N-TRIMETHYL-4-[[4-[(4-NITROPHENYL)AZO]PHENYL]AMINO]ANILINIUM METHYL SULFATE has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The nitrogen-nitrogen double bond (N=N) allows it to form stable complexes with metals and other substrates, making it useful in various applications. The nitro group can also participate in redox reactions, contributing to its versatility.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-DIMETHYL-4-[[4-[(4-NITROPHENYL)AZO]PHENYL]AMINO]ANILINIUM METHYL SULFATE
- N,N-DIETHYL-4-[[4-[(4-NITROPHENYL)AZO]PHENYL]AMINO]ANILINIUM METHYL SULFATE
Uniqueness
N,N,N-TRIMETHYL-4-[[4-[(4-NITROPHENYL)AZO]PHENYL]AMINO]ANILINIUM METHYL SULFATE is unique due to its specific quaternary ammonium structure, which enhances its solubility and stability compared to its dimethyl and diethyl counterparts. This makes it particularly useful in applications requiring high stability and solubility.
Propiedades
Número CAS |
94157-76-3 |
|---|---|
Fórmula molecular |
C22H25N5O6S |
Peso molecular |
487.5 g/mol |
Nombre IUPAC |
dimethyl-[4-[N-methyl-4-[(4-nitrophenyl)diazenyl]anilino]phenyl]azanium;methyl sulfate |
InChI |
InChI=1S/C21H21N5O2.CH4O4S/c1-24(2)18-12-14-20(15-13-18)25(3)19-8-4-16(5-9-19)22-23-17-6-10-21(11-7-17)26(27)28;1-5-6(2,3)4/h4-15H,1-3H3;1H3,(H,2,3,4) |
Clave InChI |
FKUZAEQDMSPBFM-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)C1=CC=C(C=C1)N(C)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-].COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


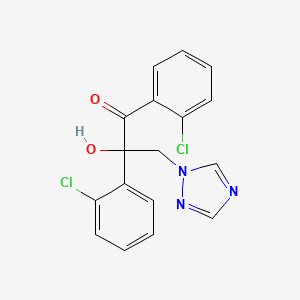
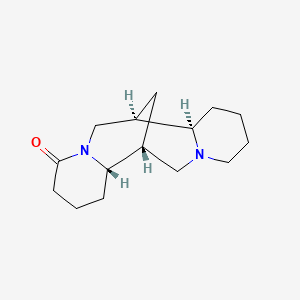
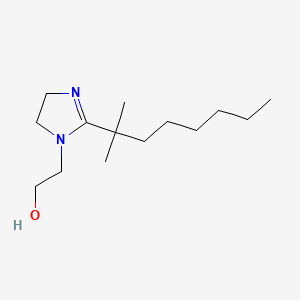
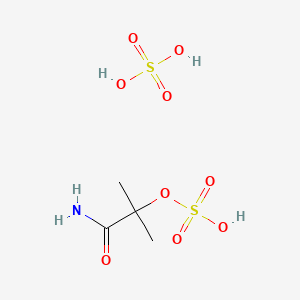
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686375.png)
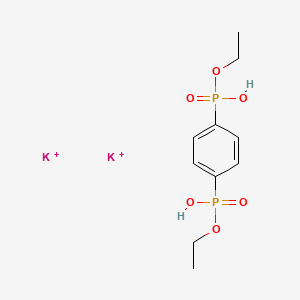


![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686409.png)
